molecular formula C20H26N4O3S B2805392 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile CAS No. 940998-85-6

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile

Cat. No. B2805392
CAS RN: 940998-85-6
M. Wt: 402.51
InChI Key: VZAUXJFJHQHAJR-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(isobutylamino)oxazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in cell growth, survival, and metabolism and is often dysregulated in cancer cells. AZD5363 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Chemical Transformations

  • New Transformations of Oxazole Derivatives : Research demonstrates that oxazole derivatives can undergo transformations leading to the introduction of various functional groups. For instance, the treatment of certain oxazole compounds with reagents like acetylacetone can result in the formation of substituted pyrazoles, enhancing the electrophilicity of the cyano group. This facilitates further reactions with compounds like hydrogen sulfide, sodium azide, and hydroxylamine, introducing corresponding azole fragments (Shablykin et al., 2007).

  • Synthesis of Alkylamino Oxazole-Carbonitriles : Studies also describe the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, highlighting the versatility of oxazole derivatives in synthetic chemistry. These compounds can undergo reactions leading to the formation of different structural analogs, indicating the potential for creating diverse molecular libraries for further biological evaluation (Chumachenko et al., 2014).

Potential Biological Applications

  • Anticancer Activities : Some oxazole derivatives have been evaluated for their anticancer activities. New 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and characterized, showing inhibitory effects against cancer cell lines at submicromolar concentrations. These findings suggest that certain oxazole derivatives could serve as a basis for developing new anticancer agents (Kachaeva et al., 2018).

  • Neuropharmacological Properties : The neuropharmacological evaluation of oxazole derivatives as potential antidepressant and anti-anxiety agents has been explored. Some compounds exhibited moderate to significant activities, indicating the therapeutic potential of oxazole derivatives in treating neurological disorders (Kumar, 2013).

  • Antimicrobial and Antioxidant Activities : Oxazole derivatives have also been assessed for their antimicrobial and antioxidant properties. Research indicates that certain oxazole compounds can display significant biological activities, suggesting their potential application in developing new antimicrobial and antioxidant therapies (Saundane & Manjunatha, 2016).

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-15(2)14-22-20-18(13-21)23-19(27-20)16-7-9-17(10-8-16)28(25,26)24-11-5-3-4-6-12-24/h7-10,15,22H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAUXJFJHQHAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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